molecular formula C11H8F14N2O2 B14147655 N,N'-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) CAS No. 133911-24-7

N,N'-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)

Cat. No.: B14147655
CAS No.: 133911-24-7
M. Wt: 466.17 g/mol
InChI Key: HGSDUSCXQFLBKU-UHFFFAOYSA-N
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Description

N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) typically involves the reaction of propane-1,2-diamine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.

    Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted amides.

    Hydrolysis: The major products are 2,2,3,3,4,4,4-heptafluorobutanoic acid and propane-1,2-diamine.

Scientific Research Applications

N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is primarily related to its interaction with biological membranes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound can interact with specific protein targets, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Propane-2,2-diylbis(azaneylylidene))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Similar structure but with different linkage.

    N,N’-(Propane-2,2-diylbis(sulfanediyl))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Contains sulfur atoms instead of nitrogen.

Uniqueness

N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is unique due to its specific amide linkage and the positioning of fluorine atoms, which confer distinct chemical and physical properties. Its stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .

Properties

CAS No.

133911-24-7

Molecular Formula

C11H8F14N2O2

Molecular Weight

466.17 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)propyl]butanamide

InChI

InChI=1S/C11H8F14N2O2/c1-3(27-5(29)7(14,15)9(18,19)11(23,24)25)2-26-4(28)6(12,13)8(16,17)10(20,21)22/h3H,2H2,1H3,(H,26,28)(H,27,29)

InChI Key

HGSDUSCXQFLBKU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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